- Cross-aldol condensation of cycloalkanones and aromatic aldehydes in the presence of nanoporous silica-based sulfonic acid (SiO2-Pr-SO3H) under solvent free conditions, Chinese Journal of Chemistry, 2009, 27(8), 1537-1542

Cas no 897-78-9 (2,6-Dibenzylidenecyclohexanone)

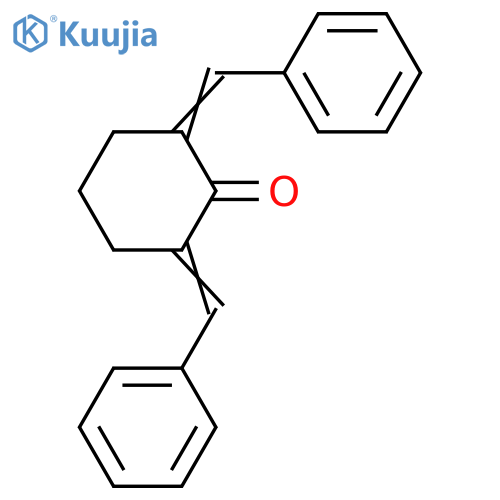

897-78-9 structure

Nombre del producto:2,6-Dibenzylidenecyclohexanone

2,6-Dibenzylidenecyclohexanone Propiedades químicas y físicas

Nombre e identificación

-

- 2,6-dibenzylidenecyclohexan-1-one

- 1,3-Dibenzylidene-2-cyclohexanone

- 2,6-Dibenzylidenecyclohexanone

- 1,3-DIBENZAL-2-CYCLOHEXANONE

- 1,3-Dibenzylidenecyclohexane-2-one

- 2,6-bisphenylallylidenecyclohexanone

- 2,6-Dibenzylidenecyclohjexanone

- 2,6-diphenylmethylidene cyclohexanone

- Cyclohexanone,2,6-dibenzylidene

- RARECHEM AQ C6 0005

- Cyclohexanone, 2,6-dibenzylidene-

- 2,6-Bis(benzylidene)cyclohexanone

- (2E,6E)-2,6-Dibenzylidenecyclohexanone

- Cyclohexanone, 2,6-bis(phenylmethylene)-

- Cyclohexanone,6-dibenzylidene-

- 2,6-Bisbenzylidenecyclohexanone

- Cyclohexanone,6-bis(phenylmethylene)-

- MLS002701880

- NSC2384

- 2,6-dibenzylidene-cyclohexanone

- HMS559I22

- 2,6-Bis(phenylmethylene)cyclohexanone (ACI)

- Cyclohexanone, 2,6-dibenzylidene- (6CI, 7CI, 8CI)

- 2,6-Bis(dibenzylidene)cyclohexanone

- 2,6-Dibenzalcyclohexanone

- NSC 2384

- NSC 40618

- CCG-52176

- Cyclohexanone, 2,6-dibenzylidene-(8CI)

- (2E,6E)-2,6-dibenzylidene-cyclohexan-1-one

- Cyclohexanone, 2,6-bis(phenylmethylene)-(9CI)

- CS-0161507

- 42052-61-9

- (2E,6E)-2,6-Dibenzylidenecyclohexanone #

- 2,6-Bis-[1-phenyl-meth-(E)-ylidene]-cyclohexanone

- D1194

- 897-78-9

- SR-01000641425-1

- 2,6-Bis-(benzylidene)-cyclohexanone

- 2,6-di((E)-benzylidene)cyclohexan-1-one

- CHEMBL274993

- NSC-2384

- BDBM50240380

- 1R-0613

- AKOS001018314

- SCHEMBL12948726

- (2E,6E)-2,6-dibenzylidenecyclohexan-1-one

- MFCD00019516

- NSC40618

- 2,6-bis[(E)-phenylmethylidene]cyclohexanone

- (2E,6E)-2,6-bis(phenylmethylidene)cyclohexan-1-one

- NSC-40618

-

- MDL: MFCD00019516

- Renchi: 1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2

- Clave inchi: CTKKGXDAWIAYSA-UHFFFAOYSA-N

- Sonrisas: O=C1C(=CC2C=CC=CC=2)CCCC1=CC1C=CC=CC=1

- Brn: 656613

Atributos calculados

- Calidad precisa: 274.13600

- Masa isotópica única: 274.136

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 21

- Cuenta de enlace giratorio: 2

- Complejidad: 379

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 2

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 5.1

- Carga superficial: 0

- Superficie del Polo topológico: 17.1

Propiedades experimentales

- Color / forma: Not determined

- Denso: 1.0338 (rough estimate)

- Punto de fusión: 116.0 to 119.0 deg-C

- Punto de ebullición: 377.34°C (rough estimate)

- Punto de inflamación: 207.5±23.7 °C

- índice de refracción: 1.6700 (estimate)

- PSA: 17.07000

- Logp: 4.90660

- Presión de vapor: 0.0±1.2 mmHg at 25°C

- Disolución: Not determined

2,6-Dibenzylidenecyclohexanone Información de Seguridad

-

Símbolo:

- Palabra de señal:warning

- Instrucciones de peligro: H411

- Declaración de advertencia: P273-P391-P501

- Número de transporte de mercancías peligrosas:3077

- Instrucciones de Seguridad: S24/25

- Nivel de peligro:9

- Grupo de embalaje:III

- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃

2,6-Dibenzylidenecyclohexanone Datos Aduaneros

- Código HS:2914399090

- Datos Aduaneros:

China Customs Code:

2914399090Overview:

2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acetone declared packaging

Summary:

2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

2,6-Dibenzylidenecyclohexanone PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A669056-5g |

-2,6-Dibenzylidenecyclohexanone |

897-78-9 | 98% | 5g |

$42.0 | 2023-09-02 | |

| Ambeed | A669056-25g |

-2,6-Dibenzylidenecyclohexanone |

897-78-9 | 98% | 25g |

$147.0 | 2023-09-02 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1194-1G |

1,3-Dibenzylidene-2-cyclohexanone |

897-78-9 | >98.0%(HPLC) | 1g |

¥615.00 | 2024-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31295-5g |

2,6-DIBENZYLIDENECYCLOHEXANONE |

897-78-9 | 98% | 5g |

¥381.0 | 2024-07-18 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154417-50g |

2,6-Dibenzylidenecyclohexanone |

897-78-9 | >98.0% | 50g |

¥2059.90 | 2023-09-03 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23926-10g |

2,6-Dibenzylidenecyclohexanone, 98% |

897-78-9 | 98% | 10g |

¥412.00 | 2023-03-01 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23926-50g |

2,6-Dibenzylidenecyclohexanone, 98% |

897-78-9 | 98% | 50g |

¥1532.00 | 2023-03-01 | |

| Chemenu | CM203014-5g |

2,6-di((E)-benzylidene)cyclohexan-1-one |

897-78-9 | 97% | 5g |

$61 | 2024-07-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-EM407-5g |

2,6-Dibenzylidenecyclohexanone |

897-78-9 | >98.0% | 5g |

400.0CNY | 2021-08-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-EM407-1g |

2,6-Dibenzylidenecyclohexanone |

897-78-9 | >98.0% | 1g |

117.0CNY | 2021-08-06 |

2,6-Dibenzylidenecyclohexanone Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Catalysts: 2,6,7-Trioxa-1-silabicyclo[2.2.1]heptane-1-propanesulfonic acid ; 180 min, 80 °C

Referencia

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Condiciones de reacción

1.1 Catalysts: Zirconium dioxide (sulfated zirconia) , Sulfuric acid ; 18 min, 90 - 120 °C

Referencia

- Microwave-assisted solvent-free synthesis of α,α'-bis(substituted benzylidene)cycloalkanones catalyzed by SO2-4/ZrO2 and B2O3/ZrO2, Green Chemistry Letters and Reviews, 2011, 4(3), 249-256

Synthetic Routes 5

Condiciones de reacción

1.1 Catalysts: Molybdenum pentachloride ; 3 min, heated

Referencia

- Green, rapid, and highly efficient syntheses of α,α-bis[(aryl or allyl)idene]cycloalkanones and 2-[(aryl or allyl)idene]-1-indanones as potentially biologic compounds via solvent-free microwave-assisted Claisen-Schmidt condensation catalyzed by MoCl5, Journal of the Chinese Chemical Society (Weinheim, 2020, 67(4), 623-637

Synthetic Routes 6

Condiciones de reacción

1.1 Catalysts: 12-Tungstophosphoric acid , Silica ; 70 min, rt

Referencia

- Nano silica with high surface area from rice husk as a support for 12-tungstophosphoric acid: an efficient nano catalyst in some organic reactions, Cuihua Xuebao, 2012, 33(8), 1326-1333

Synthetic Routes 7

Condiciones de reacción

1.1 Catalysts: Zirconium chloride (ZrCl4) Solvents: Ethanol ; 5 h, reflux; reflux → rt

Referencia

- ZrCl4 as an efficient catalyst for crossed-aldol condensation of cyclic ketones with aromatic aldehydes in refluxing ethanol, Journal of the Chinese Chemical Society (Taipei, 2007, 54(3), 807-810

Synthetic Routes 8

Condiciones de reacción

1.1 Catalysts: 1-Butyl-3-methylimidazolium hydrogen sulfate Solvents: 1-Butyl-3-methylimidazolium hydrogen sulfate ; 1 h, rt

Referencia

- Facile aldol reaction between unmodified aldehydes and ketones in bronsted acid ionic liquids, Chemical Research in Chinese Universities, 2007, 23(5), 549-553

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Condiciones de reacción

1.1 Catalysts: Titania ; 2 min, heated

Referencia

- Solvent free synthesis of quinoxalines, dipyridophenazines and chalcones under microwave irradiation with sulfated Degussa titania as a novel solid acid catalyst, Journal of Molecular Catalysis A: Chemical, 2011, 350(1-2), 16-25

Synthetic Routes 14

Condiciones de reacción

1.1 Catalysts: 2922511-39-3 (bonded on HY zeolite) ; 120 min, rt

Referencia

- Functionalize of Zn (II) complexes of thiosemicarbazones Schiff bases and tryptophan as an auxiliary ligand on HY zeolite, synthesis, characterization and catalytic activity for organic transition, Materials Chemistry and Physics, 2023, 301,

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Condiciones de reacción

1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ; 10 min, 25 - 30 °C

1.2 35 min, 25 - 30 °C

1.2 35 min, 25 - 30 °C

Referencia

- Dual-activation protocol for tandem cross-aldol condensation: An easy and highly efficient synthesis of α,α'-bis(aryl/alkylmethylidene)ketones, Journal of Molecular Catalysis A: Chemical, 2006, 260(1-2), 235-240

Synthetic Routes 19

2,6-Dibenzylidenecyclohexanone Raw materials

2,6-Dibenzylidenecyclohexanone Preparation Products

2,6-Dibenzylidenecyclohexanone Literatura relevante

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

897-78-9 (2,6-Dibenzylidenecyclohexanone) Productos relacionados

- 100-64-1(N-cyclohexylidenehydroxylamine)

- 61203-83-6(4-Pentylcyclohexanone)

- 4894-75-1(4-phenylcyclohexan-1-one)

- 874-61-3(4-oxocyclohexane-1-carboxylic acid)

- 822-87-7(2-chlorocyclohexan-1-one)

- 3041-16-5(1,4-Dioxan-2-one)

- 5441-51-0(4-ethylcyclohexan-1-one)

- 583-60-8(2-Methylcyclohexanone)

- 13482-22-9(4-hydroxycyclohexan-1-one)

- 98-53-3(4-tert-butylcyclohexan-1-one)

Proveedores recomendados

PRIBOLAB PTE.LTD

Miembros de la medalla de oro

Proveedor de China

Reactivos

Jiangsu Xinsu New Materials Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Miembros de la medalla de oro

Proveedor de China

Lote

atkchemica

Miembros de la medalla de oro

Proveedor de China

Reactivos

Zhejiang Brunova Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote